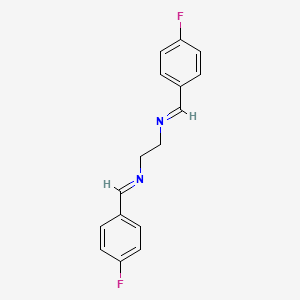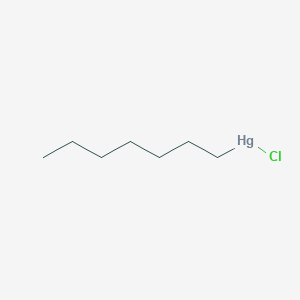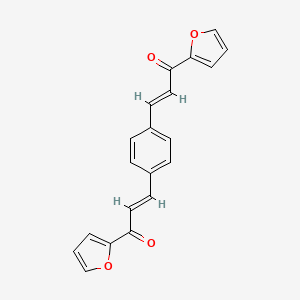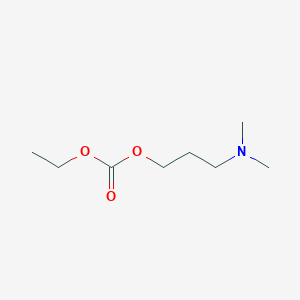
3-(Dimethylamino)propyl ethyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)propyl ethyl carbonate is an organic compound with the molecular formula C8H17NO3. It is a versatile reagent used in various chemical reactions, particularly in the synthesis of peptides and other organic compounds. This compound is known for its ability to activate carboxyl groups, making it a valuable tool in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 3-(Dimethylamino)propyl ethyl carbonate typically involves the reaction of N,N-dimethyl-1,3-propanediamine with ethyl chloroformate. The reaction is carried out in an organic solvent, such as methylene dichloride, in the presence of a base like triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of ethylamine and subsequent oxidation .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for higher yields and purity. The process involves careful control of reaction conditions, such as temperature and pH, to ensure maximum conversion and minimal by-product formation. The final product is typically purified by crystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethylamino)propyl ethyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or esters.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl carbonate group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium hypochlorite and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions
Major Products Formed
Oxidation: Amides and esters.
Reduction: Primary and secondary amines.
Substitution: Various substituted organic compounds depending on the nucleophile used
Aplicaciones Científicas De Investigación
3-(Dimethylamino)propyl ethyl carbonate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a coupling agent to form peptide bonds between amino acids
Protein Crosslinking: The compound is used to crosslink proteins to nucleic acids, aiding in the study of protein-DNA interactions
Immunoconjugates: It is used in the preparation of immunoconjugates, which are valuable in diagnostic and therapeutic applications
Enzyme Immobilization: The compound is used to immobilize enzymes on solid supports, enhancing their stability and reusability
Mecanismo De Acción
The mechanism of action of 3-(Dimethylamino)propyl ethyl carbonate involves the activation of carboxyl groups to form reactive intermediates. These intermediates can then react with nucleophiles, such as amines, to form stable amide bonds. The process typically involves the formation of an O-acylisourea intermediate, which undergoes nucleophilic substitution to form the final product .
Comparación Con Compuestos Similares
3-(Dimethylamino)propyl ethyl carbonate is often compared to other carbodiimides, such as 1,3-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). While all these compounds are used as coupling agents, this compound offers several advantages:
Water Solubility: Unlike DCC, which forms insoluble by-products, this compound forms water-soluble by-products, making purification easier
Efficiency: It is often more efficient in forming amide bonds compared to other carbodiimides
Similar Compounds
- 1,3-Dicyclohexylcarbodiimide (DCC)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N,N’-Diisopropylcarbodiimide (DIC) .
Propiedades
Número CAS |
92671-74-4 |
|---|---|
Fórmula molecular |
C8H17NO3 |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
3-(dimethylamino)propyl ethyl carbonate |
InChI |
InChI=1S/C8H17NO3/c1-4-11-8(10)12-7-5-6-9(2)3/h4-7H2,1-3H3 |
Clave InChI |
RBXXRUOLMPHZJB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)OCCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


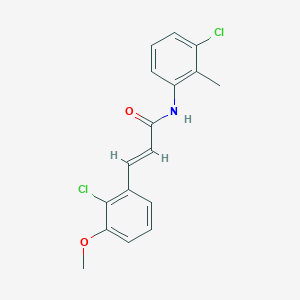
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15077156.png)
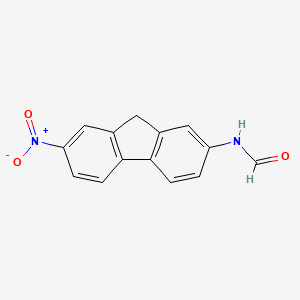

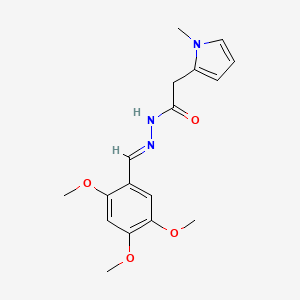
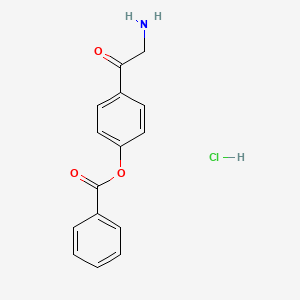
amino]-](/img/structure/B15077175.png)
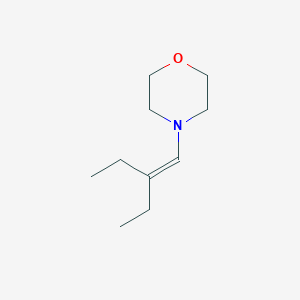
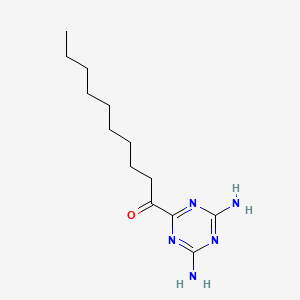
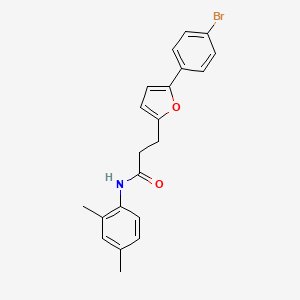
![(2E)-2-(3-chlorobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B15077209.png)
